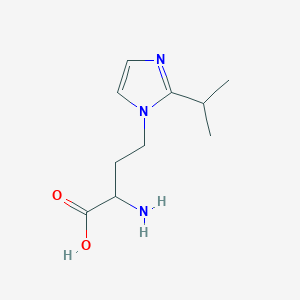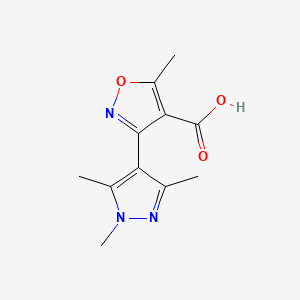
2-Amino-4-(2-isopropyl-1h-imidazol-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(2-isopropyl-1h-imidazol-1-yl)butanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including 2-Amino-4-(2-isopropyl-1h-imidazol-1-yl)butanoic acid, typically involves the cyclization of amido-nitriles or the use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . These reactions are carried out under mild conditions, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the use of glyoxal and ammonia, which were the first reagents used in the synthesis of imidazole . Modern methods may employ more advanced techniques and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-isopropyl-1h-imidazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: Imidazole derivatives can be oxidized to form imidazolones.
Reduction: Reduction reactions can convert imidazole derivatives into their corresponding amines.
Substitution: Substitution reactions can introduce different functional groups into the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolones, while substitution reactions can produce a wide range of functionalized imidazole derivatives .
Scientific Research Applications
2-Amino-4-(2-isopropyl-1h-imidazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-isopropyl-1h-imidazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Uniqueness
What sets 2-Amino-4-(2-isopropyl-1h-imidazol-1-yl)butanoic acid apart from other imidazole derivatives is its specific substitution pattern, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-amino-4-(2-propan-2-ylimidazol-1-yl)butanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-7(2)9-12-4-6-13(9)5-3-8(11)10(14)15/h4,6-8H,3,5,11H2,1-2H3,(H,14,15) |
InChI Key |
LTHUNRJRDZQPNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CN1CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-chloromethanesulfonylpiperidin-3-yl)methyl]methanesulfonamide](/img/structure/B13631011.png)
![2-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutan-1-ol](/img/structure/B13631014.png)









![2-[5-amino-4-fluoro-3-(1H-imidazol-5-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13631080.png)

![3-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-4-yl]ethynyl}benzamidedihydrochloride](/img/structure/B13631103.png)
